4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide
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Overview
Description
TEAD-IN-8 is a novel inhibitor of the TEA domain (TEAD) transcription factors, which are crucial components of the Hippo signaling pathway. This pathway plays a significant role in regulating cell proliferation, apoptosis, and organ size. TEAD-IN-8 specifically inhibits the interaction between TEAD and its co-activators, Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), thereby modulating gene expression involved in cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
TEAD-IN-8 is synthesized through a series of chemical reactions involving the coupling of various organic compounds. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of TEAD-IN-8 is formed by coupling a benzoyl group with a piperazine ring.
Addition of side chains: Cyclohexylethoxy and phenyl groups are added to the core structure through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of TEAD-IN-8 involves scaling up the synthetic route while ensuring consistency and quality. This typically includes:
Optimization of reaction conditions: Parameters such as temperature, pressure, and solvent choice are optimized for large-scale production.
Automation: Automated systems are used to control the reaction conditions and monitor the progress of the synthesis.
Quality control: Rigorous quality control measures are implemented to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
TEAD-IN-8 undergoes several types of chemical reactions, including:
Nucleophilic substitution: This reaction is used to introduce various functional groups into the core structure.
Oxidation and reduction: These reactions are employed to modify the oxidation state of specific atoms within the molecule.
Hydrolysis: This reaction is used to break down the compound into its constituent parts under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of TEAD-IN-8 include:
Benzoyl chloride: Used in the formation of the core structure.
Cyclohexylethylamine: Used in the nucleophilic substitution reactions.
Sodium hydroxide: Used in hydrolysis reactions.
Major Products Formed
The major products formed from the reactions involving TEAD-IN-8 include various substituted benzoyl and piperazine derivatives, which are intermediates in the synthesis of the final compound .
Scientific Research Applications
TEAD-IN-8 has a wide range of scientific research applications, including:
Cancer research: TEAD-IN-8 is used to study the role of the Hippo signaling pathway in cancer development and progression. .
Stem cell research: TEAD-IN-8 is used to investigate the regulation of stem cell proliferation and differentiation by the Hippo pathway.
Drug development: TEAD-IN-8 serves as a lead compound for the development of new drugs targeting the Hippo pathway.
Cell biology: TEAD-IN-8 is used to study the molecular mechanisms underlying cell growth, survival, and apoptosis.
Mechanism of Action
TEAD-IN-8 exerts its effects by specifically inhibiting the interaction between TEAD transcription factors and their co-activators, YAP and TAZ. This inhibition disrupts the transcriptional activity of TEAD, leading to altered gene expression involved in cell proliferation and survival. The molecular targets of TEAD-IN-8 include the DNA-binding domain of TEAD and the interaction interfaces between TEAD and YAP/TAZ .
Comparison with Similar Compounds
Similar Compounds
Verteporfin: Another inhibitor of the YAP-TEAD interaction, used in cancer research.
VGLL4-mimicking peptides: These peptides disrupt the YAP-TEAD interaction by mimicking the binding interface of VGLL4, a natural inhibitor of TEAD
Uniqueness of TEAD-IN-8
TEAD-IN-8 is unique due to its high specificity and potency in inhibiting the TEAD-YAP interaction. Unlike other inhibitors, TEAD-IN-8 has shown excellent oral bioavailability and pharmacokinetics, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C26H33N3O3 |
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Molecular Weight |
435.6 g/mol |
IUPAC Name |
4-[3-(2-cyclohexylethoxy)benzoyl]-N-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C26H33N3O3/c30-25(22-10-7-13-24(20-22)32-19-14-21-8-3-1-4-9-21)28-15-17-29(18-16-28)26(31)27-23-11-5-2-6-12-23/h2,5-7,10-13,20-21H,1,3-4,8-9,14-19H2,(H,27,31) |
InChI Key |
LWLAYULJAJMPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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